1-(4-(2-Methoxyethoxy)phenyl)piperazine
Overview
Description
1-(4-(2-Methoxyethoxy)phenyl)piperazine is a chemical compound that belongs to the class of phenylpiperazines It is characterized by a phenyl ring substituted with a methoxyethoxy group at the 4-position and a piperazine ring attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-(2-Methoxyethoxy)phenyl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 4-(2-methoxyethoxy)aniline with piperazine in the presence of a suitable coupling agent, such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent, such as dichloromethane or tetrahydrofuran, under reflux conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(2-Methoxyethoxy)phenyl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound.
Scientific Research Applications
1-(4-(2-Methoxyethoxy)phenyl)piperazine has found applications in various scientific fields:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a ligand for various receptors, making it useful in biological studies.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
1-(4-(2-Methoxyethoxy)phenyl)piperazine can be compared with other similar compounds, such as 1-(4-(2-hydroxyethoxy)phenyl)piperazine and 1-(4-(2-ethoxyethoxy)phenyl)piperazine. These compounds differ in the nature of the substituent on the phenyl ring, which can influence their chemical properties and biological activities.
Comparison with Similar Compounds
1-(4-(2-hydroxyethoxy)phenyl)piperazine
1-(4-(2-ethoxyethoxy)phenyl)piperazine
1-(4-(2-propoxyethoxy)phenyl)piperazine
1-(4-(2-butoxyethoxy)phenyl)piperazine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
1-(4-(2-Methoxyethoxy)phenyl)piperazine, a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to various psychoactive substances and has been studied for its potential therapeutic effects, particularly in the context of neuropharmacology.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a phenyl group that contains a methoxyethoxy moiety. This unique structure contributes to its interaction with various biological targets, influencing its pharmacological profile.
This compound primarily acts as a ligand for several neurotransmitter receptors, including serotonin and dopamine receptors. The binding affinity and selectivity of this compound for these receptors play a crucial role in its biological activity.
Key Receptor Interactions:
- Serotonin Receptors : Exhibits significant binding affinity for 5-HT1A and 5-HT7 receptors, which are implicated in mood regulation and anxiety disorders.
- Dopamine Receptors : Interaction with D2 and D3 receptors suggests potential applications in treating conditions such as schizophrenia and Parkinson's disease.
Antidepressant Effects
Research indicates that derivatives of this compound may exhibit antidepressant-like activities. In animal models, these compounds have shown efficacy in reducing depressive behaviors, likely through modulation of serotonin levels in the brain.
Neuroprotective Properties
Studies have demonstrated that this compound can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect is attributed to its ability to enhance cellular antioxidant defenses and inhibit pro-apoptotic pathways.
Cytotoxicity Studies
A study investigating the cytotoxic effects of piperazine derivatives on cardiomyoblast cell lines revealed that certain analogs could induce significant toxicity at higher concentrations. The compound's structure plays a role in determining its cytotoxic potential, with variations leading to differing degrees of cell viability impact .
Comparative Analysis with Related Compounds
Compound | Binding Affinity (Ki, nM) | Primary Action |
---|---|---|
This compound | TBD | Serotonin/Dopamine Receptor Modulation |
1-Benzylpiperazine (BZP) | 10-100 | Stimulant Effects |
TFMPP | 20-50 | Hallucinogenic Effects |
Case Studies
Case Study 1: Antidepressant-Like Activity
In a controlled study involving rodent models, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant effects. The mechanism was linked to enhanced serotonergic transmission .
Case Study 2: Neuroprotective Effects
A recent investigation into the neuroprotective capabilities of this compound showed that it could significantly reduce markers of oxidative stress in neuronal cultures exposed to neurotoxic agents. This suggests its potential utility in neurodegenerative disease models .
Properties
IUPAC Name |
1-[4-(2-methoxyethoxy)phenyl]piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-10-11-17-13-4-2-12(3-5-13)15-8-6-14-7-9-15/h2-5,14H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVPCGYHMHFTNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30621666 | |
Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515160-72-2 | |
Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515160-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(2-Methoxyethoxy)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30621666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.